2-methoxy-N-(1-methyl-5-oxopyrrolidin-3-yl)ethanesulfonamide
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Overview
Description
2-methoxy-N-(1-methyl-5-oxopyrrolidin-3-yl)ethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an ethanesulfonamide group, which is a common motif in various bioactive molecules.
Preparation Methods
The synthesis of 2-methoxy-N-(1-methyl-5-oxopyrrolidin-3-yl)ethanesulfonamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.
Sulfonamide Formation: The ethanesulfonamide group can be introduced by reacting the pyrrolidine derivative with ethanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-methoxy-N-(1-methyl-5-oxopyrrolidin-3-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles such as amines or thiols can replace the sulfonamide group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methoxy-N-(1-methyl-5-oxopyrrolidin-3-yl)ethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(1-methyl-5-oxopyrrolidin-3-yl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The pyrrolidine ring may also interact with other biological targets, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
2-methoxy-N-(1-methyl-5-oxopyrrolidin-3-yl)ethanesulfonamide can be compared with other similar compounds, such as:
Sulfanilamide: A simple sulfonamide antibiotic that lacks the pyrrolidine ring.
Pyrrolidine-2-one: A compound with a similar pyrrolidine ring but different functional groups.
Methoxyacetyl derivatives: Compounds with a methoxy group and an acetyl group, but lacking the sulfonamide functionality.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and the ethanesulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-N-(1-methyl-5-oxopyrrolidin-3-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S/c1-10-6-7(5-8(10)11)9-15(12,13)4-3-14-2/h7,9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJONIFKNJFSPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)NS(=O)(=O)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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